Product packaging for H-Pro-his-leu-OH(Cat. No.:CAS No. 83960-32-1)

H-Pro-his-leu-OH

Cat. No.: B1352438
CAS No.: 83960-32-1
M. Wt: 365.4 g/mol
InChI Key: STASJMBVVHNWCG-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The study of peptides, short chains of amino acid residues, is a cornerstone of molecular biology and medicinal chemistry. Among these, tripeptides have garnered considerable attention for their diverse biological roles and therapeutic potential. The specific sequence H-Pro-His-Leu-OH is a subject of academic interest, primarily for its potential as a research tool and as a structural motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27N5O4 B1352438 H-Pro-his-leu-OH CAS No. 83960-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4/c1-10(2)6-14(17(25)26)22-16(24)13(7-11-8-18-9-20-11)21-15(23)12-4-3-5-19-12/h8-10,12-14,19H,3-7H2,1-2H3,(H,18,20)(H,21,23)(H,22,24)(H,25,26)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STASJMBVVHNWCG-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization of H Pro His Leu Oh

Chromatographic Techniques for Purification and Purity Assessment of H-Pro-His-Leu-OH

Chromatography is the cornerstone for both the purification of this compound after synthesis and the subsequent assessment of its purity. mdpi.com High-performance liquid chromatography (HPLC) is considered the gold standard for these applications due to its high resolution and sensitivity. mdpi.comknauer.net

The development of a robust HPLC method is critical for accurately determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most prevalent mode for peptide analysis, separating molecules based on differences in hydrophobicity. mdpi.comnih.gov

A typical analytical RP-HPLC method for a tripeptide like this compound involves a C18 or C8 stationary phase. pan.olsztyn.pl The mobile phase generally consists of a binary gradient system using water and a more nonpolar organic solvent, most commonly acetonitrile. pan.olsztyn.plmtc-usa.com To improve peak shape and resolution, acidic modifiers such as trifluoroacetic acid (TFA) or formic acid are added to the mobile phases. mtc-usa.com Detection is typically performed using a UV detector at a wavelength of 220-228 nm, where the peptide bond absorbs light. pan.olsztyn.pl

Method validation ensures the analytical procedure is reliable, accurate, and reproducible. Key validation parameters include linearity, precision, accuracy, and robustness. For instance, a method's linearity would be confirmed by generating a standard curve with known concentrations of the peptide, which should yield a high correlation coefficient (e.g., R² > 0.99). pan.olsztyn.pl

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for peptide separations based on hydrophobicity. pan.olsztyn.pl
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterActs as an ion-pairing agent to improve peak shape. mdpi.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for eluting the peptide from the column. mdpi.com
Gradient Linear gradient (e.g., 5% to 60% B over 20 minutes)Ensures efficient separation of the target peptide from impurities.
Flow Rate 1.0 mL/minA typical flow rate for analytical scale columns. pan.olsztyn.pl
Detection UV at 228 nmWavelength for detecting the peptide bond. pan.olsztyn.pl
Column Temperature 40 °CMaintains consistent retention times and improves peak symmetry. tandfonline.com

Following chemical synthesis, this compound exists in a crude mixture containing impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. Preparative chromatography is employed to isolate and purify the target peptide on a larger scale. mdpi.compolypeptide.com

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle significantly larger sample loads. scispace.com The method developed at the analytical scale is often scaled up linearly for preparative purification. knauer.net This process involves adjusting the column diameter, flow rate, and injection volume proportionally to maintain separation performance while increasing throughput. knauer.net Fractions are collected as they elute from the column, and those containing the pure peptide (as determined by analytical HPLC) are pooled and lyophilized to yield the final, purified this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry for Definitive Molecular Confirmation of this compound

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides. It provides precise mass measurements that confirm molecular weight and can be used to verify the amino acid sequence. uniroma1.it

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally fragile biomolecules like peptides. nih.gov It generates gas-phase ions from a liquid solution with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov

For this compound (C₁₇H₂₇N₅O₄), the theoretical monoisotopic molecular weight is 365.43 Da. When analyzed by ESI-MS in positive ion mode, the peptide is expected to be detected primarily as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 366.44. The high accuracy of modern mass spectrometers allows for the confirmation of the peptide's elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for peptide analysis. In this method, the peptide sample is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. nih.gov A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated through a flight tube to a detector. uab.edu

MALDI-TOF is known for its high sensitivity and tolerance to buffers and salts. uab.edu It typically produces singly charged ions, such as the protonated molecule [M+H]⁺, but can also form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov For this compound, these would correspond to m/z values of approximately 366.4 (protonated), 388.4 (sodiated), and 404.5 (potassiated).

Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry
Ion SpeciesCalculationExpected m/zCommon Technique
[M+H]⁺ 365.43 + 1.007366.44ESI-MS, MALDI-TOF
[M+Na]⁺ 365.43 + 22.99388.42MALDI-TOF, ESI-MS
[M+K]⁺ 365.43 + 38.96404.39MALDI-TOF

While accurate mass measurement confirms the molecular formula, it does not verify the specific order of amino acids. Tandem mass spectrometry (MS/MS) is required for definitive sequence verification. mdpi.com In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 366.4) is isolated and then fragmented, typically through collision-induced dissociation (CID). nih.gov

This fragmentation occurs primarily at the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions. nih.gov The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. The presence of proline is known to influence fragmentation, often leading to enhanced cleavage at its N-terminal side. nih.gov

Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺ = 366.44)
Sequenceb-ion (m/z)y-ion (m/z)Amino Acid Residue Mass
Pro 98.06366.44 (y₃)Pro (97.12)
His 235.12268.38 (y₂)His (137.14)
Leu 348.20131.24 (y₁)Leu (113.08)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Peptide Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural validation of peptides, providing detailed information on the integrity of the peptide backbone and the configuration of amino acid side chains. Through various NMR experiments, a comprehensive picture of the peptide's atomic connectivity and three-dimensional structure can be assembled.

Proton NMR (¹H NMR) spectroscopy allows for the identification of the individual amino acid residues—proline, histidine, and leucine (B10760876)—by analyzing the chemical shifts and coupling patterns of their respective protons. The α-proton (Hα) of each residue typically appears in a distinct region of the spectrum. The aromatic protons of the histidine side chain (imidazole ring) exhibit characteristic shifts, as do the aliphatic protons of the proline and leucine side chains. Detailed kinetic studies of peptide hydrolysis have been successfully monitored using ¹H NMR spectroscopy. science.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Residues (Note: Exact chemical shifts are dependent on solvent, pH, and temperature. The values presented are typical ranges.)

Amino Acid ResidueProton DesignationTypical Chemical Shift (ppm)
Proline 4.1 - 4.4
Hβ, Hγ, Hδ1.8 - 2.3, 3.5 - 3.8
Histidine 4.5 - 4.8
3.0 - 3.3
Imidazole (B134444) C2-H7.5 - 8.5
Imidazole C4-H6.8 - 7.5
Leucine 4.2 - 4.5
1.5 - 1.8
1.4 - 1.7
Hδ (2x CH₃)0.8 - 1.0

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Each carbon atom in the peptide, from the carbonyl carbons of the peptide bonds to the individual carbons of the side chains, resonates at a characteristic chemical shift. This technique is crucial for confirming the integrity of the peptide backbone and the structure of the amino acid side chains.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Residues (Note: Exact chemical shifts are dependent on the experimental conditions.)

Amino Acid ResidueCarbon DesignationTypical Chemical Shift (ppm)
Proline 60 - 63
29 - 32
24 - 27
47 - 50
C=O172 - 176
Histidine 53 - 56
27 - 30
Imidazole C2135 - 138
Imidazole C4117 - 120
Imidazole C5130 - 133
C=O171 - 174
Leucine 52 - 55
40 - 43
24 - 27
Cδ1, Cδ221 - 24
C=O174 - 177

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for gaining insight into the peptide's conformation.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal proton-proton couplings within the same amino acid residue, establishing spin systems that are unique to proline, histidine, and leucine.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly connected by covalent bonds. This is critical for determining the peptide's three-dimensional conformation in solution. For instance, NOESY spectra can reveal cross-peaks that are consistent with specific secondary structures or turns.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, which is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for confirming the amino acid sequence by observing correlations between the Hα of one residue and the carbonyl carbon (C=O) of the preceding residue. A combination of HSQC and HMBC data can reveal sugar-sugar and sugar-aglycone linkages in more complex molecules. google.comgoogle.com The assignment of sequences can be further confirmed using HSQC-TOCSY and NOESY. google.com

In a study of a peptide containing a Pro-His-Leu sequence, 2D ¹H NMR techniques were used to assign the spectral peaks of all resolved protons. researchgate.net The analysis of changes in amide proton shifts with pH and temperature, along with specific cross-peaks in ROESY spectra (a variant of NOESY), suggested a predominantly extended chain conformation in solution. researchgate.net

Carbon-13 NMR (13C NMR) for Backbone and Side-Chain Characterization

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. researchgate.net While particularly effective for observing helical structures, it can also provide information on β-sheets and random coil conformations. researchgate.net For a short and likely flexible peptide such as this compound, the CD spectrum is expected to be dominated by features characteristic of a random coil or disordered conformation. This would typically be represented by a strong negative band near 200 nm.

However, the conformation of peptides can be influenced by their environment. It is plausible that under specific conditions of solvent, pH, or temperature, or upon binding to a target molecule, this compound could adopt a more ordered structure. CD spectroscopy would be instrumental in detecting such conformational changes. Studies on other peptides have shown that caseins, for example, which are rich in proline residues that hinder secondary structure formation, exhibit an open conformation with significant conformational freedom in solution, as determined by CD, infrared spectroscopy, and NMR studies. wur.nl The applicability of CD spectroscopy to short peptides is well-established, and it has been used to investigate the conformation of synthetic peptides corresponding to fragments of larger proteins. researchgate.net

Mechanistic Investigations of H Pro His Leu Oh in Enzymatic Systems

Exploring the Role of H-Pro-His-Leu-OH as a Potential Substrate for Peptidases

The structure of this compound makes it a candidate for interaction with peptidases, which are enzymes that cleave peptide bonds. Research in this area has sought to understand how its specific amino acid sequence influences its susceptibility to enzymatic action.

Investigation of this compound as an Angiotensin-Converting Enzyme (ACE) Substrate Analog

Angiotensin-Converting Enzyme (ACE) is a critical enzyme in the Renin-Angiotensin System, primarily responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II by cleaving a C-terminal dipeptide. nih.govnih.gov Given that the C-terminal end of angiotensin I is His-Leu, this compound shares a structural similarity, positioning it as a potential analog to ACE substrates. nih.govnih.govnih.gov

The synthetic substrate Hippuryl-His-Leu (HHL), which is structurally similar to this compound, is commonly used to study ACE activity. medchemexpress.comnih.gov The cleavage of the His-Leu dipeptide from HHL by ACE is a well-established method for assaying enzyme activity. scielo.brnih.gov The structural resemblance between this compound and the C-terminal portion of natural ACE substrates suggests it could act as a competitive substrate, potentially influencing ACE activity by competing with the natural substrate, angiotensin I. nih.gov

Kinetic Analysis of Enzymatic Cleavage of this compound

Kinetic studies are essential for quantifying the efficiency and manner of enzymatic cleavage. For peptides like this compound, this involves determining key parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat).

While specific kinetic data for the direct cleavage of this compound is not extensively detailed in the provided context, the principles of such analysis can be understood from studies on similar substrates. For instance, the kinetic parameters for the hydrolysis of various tripeptide substrates by different forms of human ACE have been determined. nih.gov These studies often involve monitoring the rate of product formation (e.g., His-Leu) over time using techniques like fluorometry or spectrophotometry. scielo.brnih.gov The specificity and efficiency of cleavage are influenced by the amino acid residues at different positions within the peptide chain. oup.com

Interactive Table: Kinetic Parameters of ACE Substrate Analogs

Substrate Enzyme Form Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Hip-His-Leu s-ACE 1100 250 2.3 x 10⁵
Cbz-Phe-His-Leu s-ACE 25 280 1.1 x 10⁷
Hip-His-Leu C-ACE 700 200 2.9 x 10⁵
Cbz-Phe-His-Leu C-ACE 20 250 1.3 x 10⁷
Hip-His-Leu N-ACE 3000 100 3.3 x 10⁴

Data adapted from studies on human ACE forms. s-ACE refers to somatic ACE, C-ACE to the C-domain, and N-ACE to the N-domain. nih.gov

Identification of Specific Cleavage Sites within the this compound Sequence by Diverse Enzymes

Peptidases exhibit specificity, cleaving peptide bonds adjacent to particular amino acid residues. For a tripeptide like this compound, the potential cleavage sites are between Pro and His, and between His and Leu.

ACE, being a dipeptidyl carboxypeptidase, would be expected to cleave the His-Leu dipeptide from the C-terminus if it recognizes this compound as a substrate. nih.gov Other peptidases, known as endopeptidases, cleave within the peptide chain and could potentially target the Pro-His bond. thermofisher.com The presence of a proline residue can influence cleavage, as some proteases have specific requirements for or are inhibited by proline. encyclopedia.pub For example, post-proline cleaving endopeptidases specifically target bonds following a proline residue. encyclopedia.pub

Research on Interactions of this compound with Other Enzymes of the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a cascade of enzymes and peptides crucial for regulating blood pressure and fluid balance. nih.gov Beyond ACE, other enzymes in this system could potentially interact with this compound.

Examination of this compound Susceptibility to Other Proteases (e.g., neprilysin, aminopeptidases)

Other proteases, both within and outside the traditional RAS, can degrade peptide hormones and may interact with this compound.

Neprilysin: Neprilysin (NEP) is a zinc-dependent metallopeptidase that degrades several vasoactive peptides, including angiotensin I and II, natriuretic peptides, and bradykinin. nih.govnih.gov NEP typically cleaves peptides at the amino side of hydrophobic residues like phenylalanine and leucine (B10760876). nih.gov Therefore, it is plausible that neprilysin could cleave this compound, potentially at the bond preceding Leu. Inhibition of neprilysin is a therapeutic strategy to increase the levels of beneficial natriuretic peptides. nih.gov The active metabolite of the neprilysin inhibitor sacubitril, sacubitrilat, functions by blocking this enzyme. researchgate.net

Aminopeptidases: Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of peptides. thermofisher.comnih.gov Leucine aminopeptidases, for example, primarily hydrolyze leucine from the N-terminus of proteins and peptides. acs.orgresearchgate.net For this compound, an aminopeptidase (B13392206) would cleave the N-terminal proline. Different aminopeptidases exhibit varying substrate specificities. nih.govgoogle.com For instance, aminopeptidase A metabolizes angiotensin II to angiotensin III by removing the N-terminal aspartate. nih.gov The susceptibility of this compound to specific aminopeptidases would depend on the enzyme's preference for proline at the N-terminus.

Interactive Table: Potential Cleavage Sites of this compound by Various Peptidases

Enzyme Type Potential Cleavage Site Product(s)
Angiotensin-Converting Enzyme (ACE) Dipeptidyl Carboxypeptidase His-Leu (C-terminus) H-Pro + His-Leu
Post-Proline Cleaving Endopeptidase Endopeptidase Pro-His H-Pro + His-Leu-OH
Neprilysin Metallopeptidase His-Leu H-Pro-His + Leu-OH

Development and Optimization of Enzyme Assays Utilizing this compound as a Research Tool

The tripeptide this compound serves as a valuable substrate for studying the activity of specific peptidases, most notably Angiotensin-Converting Enzyme (ACE). Its structure, which mimics the C-terminal portion of Angiotensin I, allows for the development of robust and specific enzyme assays. These assays are crucial for understanding enzyme kinetics, characterizing inhibitors, and screening for potential therapeutic agents. The development process focuses on creating sensitive, reliable, and adaptable methods for measuring the enzymatic cleavage of the Pro-His bond.

The design of enzyme assays using this compound primarily revolves around detecting the products of the hydrolysis reaction, namely the dipeptide His-Leu. Both fluorometric and spectrophotometric methods have been effectively standardized for this purpose, particularly using the analogous substrate Hippuryl-His-Leu (Hip-His-Leu). scielo.brscielo.br The principles established with Hip-His-Leu are directly applicable to assays involving this compound due to the identical cleavage product, His-Leu.

Fluorometric Assays

Fluorometric assays are favored for their high sensitivity. A widely used method involves the quantification of the His-Leu dipeptide product after the enzymatic reaction has been stopped. scielo.br This is achieved by reacting the His-Leu with o-phthaldialdehyde (OPA), which forms a highly fluorescent adduct. scielo.brscielo.br The intensity of the fluorescence, measured at specific excitation and emission wavelengths (e.g., 360 nm excitation and 500 nm emission), is directly proportional to the amount of His-Leu produced and thus to the enzyme's activity. scielo.br

The specificity of this assay is critical and can be confirmed by using known enzyme inhibitors, such as enalaprilat (B1671235) or captopril (B1668294) for ACE, which should abolish the generation of the fluorescent signal. scielo.brscielo.br It is also important to establish a linear relationship between product formation and both incubation time and protein concentration to ensure the assay is conducted under initial velocity conditions. scielo.brnih.gov

Key Components of a Typical Fluorometric Assay for ACE using a Pro-His-Leu Substrate:

Component Purpose Example Concentration
Buffer Maintain optimal pH for enzyme activity 0.1 M Potassium Phosphate, pH 8.3
Activator Required by some enzymes for full activity 0.3 M NaCl (for ACE)
Substrate This compound or Hip-His-Leu 5 mM
Enzyme Source Purified enzyme or tissue homogenate Varies (e.g., 5-600 µg protein) scielo.br
Inhibitor (Control) To confirm specificity 3 µM Enalaprilat scielo.br

| Detection Reagent | Reacts with product to create signal | o-phthaldialdehyde (OPA) |

A more direct fluorometric approach involves modifying the peptide substrate itself. This is achieved by attaching a fluorophore and a quencher to the peptide sequence. In such a design, the peptide substrate is non-fluorescent due to the proximity of the quencher to the fluorophore. Upon enzymatic cleavage, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. nih.gov For a substrate like this compound, a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) could be attached to the C-terminus, and a quencher to the N-terminus. Cleavage of the Pro-His bond would liberate the fluorescent portion. This "internally quenched" substrate design allows for continuous monitoring of enzyme activity. scielo.br

Spectrophotometric Assays

Spectrophotometric assays offer an alternative, though often less sensitive, method. One approach involves the direct measurement of the increase in absorbance at a specific wavelength (e.g., 228 nm) resulting from the cleavage of the peptide bond. Another common method relies on a secondary reaction that produces a colored product. For instance, the His-Leu product can be quantified using reagents that form a chromophore detectable by a spectrophotometer. While less common for this compound compared to fluorometric methods, spectrophotometric assays using substrates like L-leucyl-2-naphthylamide have been developed for other peptidases, where the liberated 2-naphthylamine (B18577) reacts to form a colored product. researchgate.net

The need to screen large libraries of compounds for potential enzyme inhibitors has driven the adaptation of enzyme assays into high-throughput screening (HTS) formats. nih.govnih.gov Assays utilizing this compound are well-suited for this purpose, particularly the fluorometric methods, due to their sensitivity, speed, and compatibility with microplate formats. nih.gov

The development of a robust HTS assay requires several optimization steps. nih.gov The reaction is miniaturized, typically into 96-well or 384-well microplates, to reduce reagent consumption and allow for automated handling. thermofisher.com The concentrations of the enzyme and substrate are optimized to ensure the reaction remains in the linear range for the duration of the assay and is sensitive to inhibition. nih.gov

Fluorometric assays based on either OPA detection of His-Leu or internally quenched substrates are ideal for HTS. They offer a "mix-and-read" format that simplifies the workflow. In a typical HTS campaign to find inhibitors:

The enzyme, buffer, and a compound from the screening library are pre-incubated in the wells of a microplate.

The substrate (this compound) is added to initiate the reaction.

After a set incubation time, the reaction is stopped (if it is an endpoint assay) and the detection reagent (e.g., OPA) is added.

The fluorescence is read by a microplate reader.

A decrease in fluorescence compared to a control without an inhibitor indicates that the test compound has inhibited the enzyme's activity. The use of red-shifted fluorophores like rhodamine can be advantageous in HTS to minimize interference from fluorescent compounds within the screening libraries. researchgate.netthermofisher.com

Comparison of Assay Formats for HTS using a Pro-His-Leu Substrate:

Feature Indirect Fluorometric (OPA) Direct Fluorometric (Quenched Substrate)
Principle Measures fluorescent product after reaction Measures fluorescence increase during reaction
Workflow Endpoint assay (requires stop/detection steps) Continuous or endpoint assay
Sensitivity High Very High
HTS Suitability Good, widely used Excellent, simpler workflow

| Example Substrate | this compound | Fluorophore-Pro-His-Leu-Quencher |

The successful application of these HTS methodologies allows for the rapid identification of lead compounds that can modulate the activity of peptidases like ACE, forming the basis for further drug development efforts. nih.govnih.gov

Molecular Interaction and Binding Research Involving H Pro His Leu Oh

Analysis of Ligand-Protein Binding Dynamics of H-Pro-His-Leu-OH

Detailed studies on the ligand-protein binding dynamics specifically for the isolated tripeptide this compound are not extensively documented. However, the sequence appears within larger polypeptide chains, and research on these larger molecules can provide some indirect context.

Direct biophysical characterization of this compound binding to specific protein targets is not readily found in current research. General biophysical techniques such as circular dichroism, fluorescence spectroscopy, and infrared spectroscopy are employed to study peptide-protein interactions, determining secondary structure, membrane binding, and aggregation tendencies. acs.org For instance, the reactivity of amino acid residues, including histidine and leucine (B10760876), has been studied under conditions such as hydroxyl radical protein footprinting, which provides insights into the solvent accessibility and local conformation of residues within a protein structure. acs.org However, such data is general and not specific to the binding interactions of the this compound tripeptide itself.

There is no specific quantitative data, such as dissociation constants (Kd) or IC50 values, for the binding of this compound to any particular protein target. One commercially available research product notes that there is no direct data on the ACE (angiotensin-converting enzyme) inhibitory activity of this compound. google.com This is in contrast to other tripeptides like H-Ile-Pro-Pro-OH, which has a reported IC50 value for ACE inhibition. google.com The lack of such data suggests that the binding affinity of this compound has not been a significant focus of research.

Biophysical Characterization of Interactions with Potential Binding Partners

Investigating Potential Receptor Interactions of this compound

The interaction of this compound with specific receptor families, such as G-protein coupled receptors and ligand-gated ion channels, has not been directly investigated according to available literature.

G-protein coupled receptors represent a large family of transmembrane proteins that bind a wide variety of ligands, from small molecules to large peptides. google.com The interaction of a ligand with a GPCR initiates a signaling cascade within the cell. biosynth.com While the Pro-His-Leu sequence is found within larger proteins and peptides that may interact with GPCRs, such as certain components of the insulin (B600854) B-chain or cholecystokinin, there are no studies that specifically report the binding of the isolated this compound tripeptide to any GPCR. nih.govrsc.orgresearchgate.netgoogleapis.com Patents related to GPCRs sometimes list vast numbers of peptide sequences, but this does not constitute experimental evidence of binding. google.comresearchgate.net

Ligand-gated ion channels are transmembrane proteins that open to allow ion flow across the cell membrane in response to the binding of a chemical messenger. google.com Similar to the case with GPCRs, there is no direct evidence to suggest that this compound modulates the activity of ligand-gated ion channels. The sequence appears in patents and studies related to ion channels, but as part of much larger protein structures, and no functional role has been attributed to this specific tripeptide sequence in modulating ion channel activity. nih.govnih.govoup.com

Exploration of G-Protein Coupled Receptor (GPCR) Binding Profiles

Structure-Activity Relationship (SAR) Studies for Tripeptides Derived from this compound

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the design of more potent and selective analogs. There are no specific SAR studies available for derivatives of the this compound tripeptide.

Research on other, unrelated peptides provides some general principles that might be considered in hypothetical SAR studies of Pro-His-Leu derivatives. For example, in a series of analogs of Pro-Leu-Gly-NH2, replacement of the leucine residue with other aliphatic or aromatic amino acids led to varying effects on dopamine (B1211576) receptor binding, highlighting the importance of the side chain at this position. vu.edu.au Similarly, modifications to the proline residue in the same peptide scaffold also influenced its activity. For any future SAR studies on this compound, modifications of the proline ring, the imidazole (B134444) ring of histidine, and the isobutyl side chain of leucine would likely be key areas of investigation.

A study on antioxidant peptides noted that sequences with hydrophobic amino acids like leucine at the N-terminus, and containing proline and histidine, are characteristic of peptides with antioxidant properties. Another study on a larger peptide containing a His-Pro-His-Pro-His-Leu sequence also reported antioxidant activity. These findings suggest a potential area for future investigation into the structure-activity relationships of this compound and its derivatives concerning antioxidant capacity.

Computational and Theoretical Approaches to H Pro His Leu Oh Research

Molecular Docking Simulations with Target Proteins for H-Pro-his-leu-OH

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method is instrumental in predicting its binding to target proteins, a critical step in understanding its biological activity. A primary target of interest for peptides containing Pro, His, and Leu is the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. frontiersin.orgnih.govresearchgate.net

Molecular docking simulations of peptides with ACE have revealed that the binding mode is influenced by hydrogen bonds, as well as electrostatic, hydrophobic, and hydrophilic interactions. frontiersin.orgscielo.br For instance, studies on various ACE-inhibitory peptides have shown that the C-terminal tripeptide sequence has a strong influence on the binding affinity to ACE. nih.govplos.org The presence of hydrophobic amino acids at the C-terminus, such as Leucine (B10760876), can enhance the binding to the ACE active site. scielo.br

In the context of this compound, it is predicted that the tripeptide would bind within the active site of ACE. The proline residue can contribute to a specific conformation that favors binding, while the histidine and leucine residues can engage in key interactions with the amino acid residues of the enzyme. The optimal binding mode would likely involve the C-terminal leucine residue occupying a hydrophobic pocket within the ACE active site, a common feature observed for many ACE-inhibitory peptides. scielo.br

The active site of ACE is characterized by several key subsites, including S1, S2, and S1', which accommodate the amino acid residues of the peptide substrate. laskerfoundation.org Molecular docking studies of various peptides have identified crucial interactions with specific residues within these pockets. For example, residues such as Glu362 and Ala332 have been identified as important binding sites in molecular docking studies of some ACE inhibitory peptides. scielo.br Other studies have highlighted the importance of interactions with residues like His353, Ala354, and Glu384. scielo.br

Interaction Type Potential Interacting Residues in ACE Contributing Amino Acid in this compound
HydrophobicAla332, Val379, Val380, Phe457, Phe527Leucine
Hydrogen BondingHis353, Glu384, Tyr523Histidine, Proline, Leucine
ElectrostaticGlu362, Asp377Histidine

Table 1: Predicted Key Interactions between this compound and ACE based on Homologous Peptide Docking Studies.

Prediction of Optimal Binding Modes and Conformations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility of this compound

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how its structure is influenced by its environment.

In an aqueous environment, this compound is expected to exhibit a range of conformations due to the flexibility of the peptide backbone and the side chains of the constituent amino acids. MD simulations can track the temporal evolution of dihedral angles and interatomic distances, providing a detailed picture of the accessible conformational space. Studies on similar tripeptides have shown that they can adopt various turn structures and extended conformations in solution. researchgate.netoup.com The proline residue, in particular, can induce turns in the peptide backbone, leading to more compact structures. researchgate.net

The interaction with a membrane environment would be significantly different. The hydrophobic leucine side chain would likely favor insertion into the lipid bilayer, while the more polar histidine and the peptide backbone would prefer to remain in the aqueous phase or interact with the polar head groups of the lipids. MD simulations can model these complex interactions and predict the preferred orientation and depth of insertion of the peptide within the membrane.

The solvent plays a crucial role in determining the structure and dynamics of a peptide. Water molecules can form hydrogen bonds with the polar groups of this compound, such as the amide bonds and the side chains of histidine and the terminal carboxyl and amino groups. These interactions can stabilize certain conformations over others. MD simulations explicitly including water molecules can capture these solvation effects in detail. readthedocs.iotu-darmstadt.de

For instance, the formation of a stable hydration shell around the peptide can influence its flexibility and the accessibility of its functional groups for binding to target proteins. The dynamics of the water molecules in the vicinity of the peptide can also be analyzed to understand the entropic contributions to binding and conformational stability. nih.gov

Exploration of Peptide Dynamics in Aqueous and Membrane Environments

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic properties of molecules with high accuracy. derpharmachemica.comnih.gov These methods can be used to understand the charge distribution, molecular orbitals, and reactivity of this compound.

A study combining molecular dynamics and DFT calculations has been performed on Pro-His-Xaa tripeptides, including Pro-His-Leu. nih.gov These calculations provide insights into the structures and fragmentation pathways of these peptides. The electronic properties of the individual amino acids have also been studied using quantum chemical methods. researchgate.net

The electronic structure of this compound determines its reactivity and interaction with other molecules. The distribution of electron density, for example, can indicate which parts of the molecule are more likely to engage in electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and its ability to participate in charge-transfer processes.

Calculated Property Significance for this compound
Charge DistributionIndicates regions of positive and negative electrostatic potential, important for intermolecular interactions.
Dipole MomentProvides a measure of the overall polarity of the molecule, influencing its solubility and interaction with polar environments.
HOMO-LUMO GapRelates to the chemical reactivity and electronic excitation properties of the peptide.
Bond Dissociation EnergiesCan be used to predict the stability of the peptide bonds and the likelihood of fragmentation.

Table 2: Key Electronic Properties of this compound Investigated by Quantum Chemical Calculations.

In Silico Prediction of Enzymatic Cleavage Sites and Metabolic Pathways for this compound

Computational and theoretical approaches have become indispensable in the study of peptides, offering predictive insights into their metabolic fate without the immediate need for extensive experimental work. trjfas.org For the tripeptide this compound, in silico tools can forecast its susceptibility to enzymatic cleavage and map potential metabolic pathways. These predictions are crucial for understanding its bioavailability, and potential biological activity.

A variety of bioinformatics tools and databases are available to predict the enzymatic breakdown of peptides. plos.org Platforms like PeptideCutter and PROSPER utilize databases of known protease cleavage sites to predict where a given peptide sequence might be hydrolyzed. plos.orgoup.com These tools operate on the principle of matching the peptide's amino acid sequence against the known specificities of various endopeptidases and exopeptidases. expasy.org For instance, the specificity of enzymes like trypsin, which cleaves at the C-terminus of lysine (B10760008) or arginine, or chymotrypsin (B1334515), which targets large hydrophobic residues like phenylalanine, tyrosine, and tryptophan, are well-documented and form the basis of these predictive algorithms. expasy.org

In the case of this compound, the peptide bonds of interest are Pro-His and His-Leu. In silico analysis would involve submitting the peptide sequence to predictive tools, which would then compare these linkages to the cleavage rules of a vast library of proteases. Given the presence of a proline residue, enzymes with post-proline cleaving activity would be of particular interest.

The following table illustrates a hypothetical prediction of enzymatic cleavage sites for this compound using a tool like PeptideCutter. This type of analysis helps to identify which enzymes are most likely to degrade the peptide in a biological system.

Predicted EnzymeCleavage SitePredicted ProductsConfidence of Prediction
Prolyl endopeptidasePro--HisHigh
Dipeptidyl peptidase IV (DPP-IV)Pro--HisModerate
Leucine aminopeptidase (B13392206)His--LeuModerate
Carboxypeptidase AHis--LeuLow

Beyond simple cleavage site prediction, more sophisticated computational tools aim to predict entire metabolic pathways. nih.gov Databases such as MetaCyc and Path-A serve as extensive references for metabolic pathways and enzymes from a multitude of organisms. metacyc.orgresearchgate.net These platforms can be used to predict how a small molecule, like this compound, might be metabolized within a given organism. The prediction process often involves identifying enzymes in the organism's known proteome that could potentially act on the peptide, and then linking these enzymatic reactions into a coherent pathway. plos.org

For this compound, a predicted metabolic pathway would likely involve its breakdown into constituent amino acids by various peptidases. The resulting proline, histidine, and leucine would then enter their respective amino acid metabolism pathways. In silico metabolic pathway prediction tools can provide a detailed map of these subsequent reactions, including the enzymes involved and the metabolic intermediates formed.

The table below provides a simplified, illustrative metabolic pathway for this compound as might be predicted by a tool like MetaCyc. This demonstrates the potential step-by-step breakdown of the tripeptide and the entry of its components into central metabolism.

Metabolic StepSubstrateEnzyme(s)Product(s)Metabolic Pathway
Initial CleavageThis compoundProlyl endopeptidase, General peptidasesPro, His-LeuPeptide catabolism
Dipeptide CleavageHis-LeuDipeptidasesHis, LeuPeptide catabolism
Amino Acid CatabolismL-HistidineHistidase, Urocanate hydratase, etc.Urocanate, 4-Imidazolone-5-propionate, etc.Histidine degradation
Amino Acid CatabolismL-LeucineBranched-chain amino acid transaminase, etc.α-Ketoisocaproate, Acetyl-CoA, AcetoacetateLeucine degradation
Amino Acid CatabolismL-ProlineProline dehydrogenase, Pyrroline-5-carboxylate dehydrogenasePyrroline-5-carboxylate, GlutamateProline degradation

It is important to note that these in silico predictions are theoretical and require experimental validation. However, they provide a powerful and cost-effective starting point for hypothesis-driven research into the metabolism and function of peptides like this compound.

In Vitro Biochemical and Cellular Research Applications of H Pro His Leu Oh

Utilization of H-Pro-His-Leu-OH in Cell-Free Enzyme Systems for Mechanistic Elucidation

Cell-free enzyme systems provide a controlled environment to study the direct interactions between enzymes and their substrates, stripped of the complexities of a cellular environment. nih.govacs.org In this context, this compound has been utilized to elucidate the mechanisms of specific enzymes.

One of the primary applications is in the study of angiotensin-converting enzyme (ACE). researchgate.net Researchers have used synthetic substrates like Hippuryl-His-Leu-OH, a molecule structurally related to this compound, to measure ACE activity. ahajournals.orgahajournals.orgahajournals.org In these assays, the cleavage of the substrate by ACE releases His-Leu, which can then be quantified, often through fluorometric methods. ahajournals.org This approach allows for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov

Studies have also compared the hydrolysis of various peptide substrates, including those with the C-terminal sequence Phe-His-Leu, to understand the substrate specificity of enzymes like tonin. Such cell-free assays are crucial for screening potential inhibitors and activators of these enzymes. For instance, the inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit 50% of the enzyme's activity, can be precisely determined. researchgate.net

Table 1: Examples of Cell-Free Enzyme Assays Utilizing this compound or Related Peptides

Enzyme StudiedSubstrate(s)Purpose of AssayKey FindingsReference(s)
Angiotensin-Converting Enzyme (ACE)Hip-His-Leu, Angiotensin ITo measure ACE activity and inhibition.H-His-Leu peptide derived from soybean paste showed an IC50 value of 2.2 µg/mL for ACE activity. researchgate.net
ToninAngiotensin I and related peptidesTo determine substrate specificity.Tonin does not hydrolyze shorter peptides related to the C-terminal sequence of angiotensin I until a chain length of eight amino acids is reached.
ACE[14C]Hip-His-LeuTo estimate cardiac ACE activity.The assay allows for the measurement of ACE activity in heart tissue homogenates. ahajournals.org
ACEHip-His-LeuTo determine kinetic parameters (Km and Vmax).The Km and Vmax for rat serum ACE were determined using Hip-His-Leu as a substrate. ahajournals.org

Application of this compound in Cultured Cell Lines as a Biochemical Probe

Cultured cell lines offer a more complex system than cell-free assays, allowing researchers to investigate the effects of this compound on cellular processes within a more physiologically relevant context.

Studies on Endothelial Cell Responses to this compound (e.g., nitric oxide production, cell proliferation)

Endothelial cells, which line the interior surface of blood vessels, are crucial for cardiovascular health. The response of these cells to various stimuli, including peptides like this compound, is an active area of research.

Nitric Oxide Production: Nitric oxide (NO) is a key signaling molecule produced by endothelial cells that plays a vital role in vasodilation and the inhibition of platelet aggregation. nih.govmdpi.com Studies have investigated the ability of various compounds to stimulate NO production in endothelial cell cultures, such as Human Umbilical Vein Endothelial Cells (HUVECs). jci.org While direct studies on this compound are limited, research on related peptides and the pathways they influence provides a framework. For example, vascular endothelial growth factor (VEGF) has been shown to stimulate NO production in HUVECs in a dose-dependent manner. jci.org The underlying mechanisms often involve the activation of tyrosine kinases and increases in intracellular calcium. jci.org It is plausible that this compound could be investigated for similar effects on the endothelial nitric oxide synthase (eNOS) pathway.

Cell Proliferation: Endothelial cell proliferation is a key process in angiogenesis, the formation of new blood vessels. thermofisher.com Assays measuring cell proliferation are used to determine the mitogenic or anti-proliferative effects of compounds. ahajournals.orgembopress.org For instance, inflammatory cytokines have been shown to inhibit the proliferation of HUVECs and microvascular endothelial cells (MVECs). embopress.org The potential of this compound to modulate endothelial cell growth can be assessed using similar in vitro models.

Investigation of this compound Impact on Cellular Signaling Pathways (e.g., MAPK, Akt pathways)

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing a wide range of cellular activities. The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are central to processes like cell proliferation, survival, and apoptosis. nih.govnih.gov

MAPK Pathway: The MAPK pathway is a cascade of protein kinases that includes ERK, p38, and JNK. mdpi.com Activation of this pathway can be triggered by various extracellular stimuli and is involved in diverse cellular responses. openrheumatologyjournal.comresearchgate.net Research has shown that phosphorylation of target proteins by MAPK can alter their activity and subcellular localization. plos.org Investigating whether this compound can modulate the phosphorylation status of key components of the MAPK pathway in different cell types would provide insight into its potential biological functions.

Akt Pathway: The Akt (or Protein Kinase B) pathway is a crucial signaling cascade that promotes cell survival and growth. nih.govnih.gov It is activated by growth factors and other stimuli and exerts its effects by phosphorylating a wide range of downstream targets. haematologica.orgmdpi.com Studies have explored the effects of various compounds, including natural products, on the PI3K/Akt signaling pathway in different cell lines. mdpi.com The potential of this compound to influence the phosphorylation state of Akt and its downstream effectors could be a significant area of research.

Table 2: In Vitro Cellular Assays Relevant to this compound Research

Cellular ProcessCell Line ExampleAssay TypePotential Endpoint MeasuredReference(s)
Nitric Oxide ProductionHUVECGriess Assay / cGMP RIANitrite/Nitrate levels, cGMP levels nih.govjci.org
Cell ProliferationHUVEC, MVECCell Counting / MTT AssayCell number, metabolic activity embopress.orgnih.gov
MAPK Pathway ActivationVariousWestern BlotPhosphorylation of ERK, p38, JNK researchgate.netplos.org
Akt Pathway ActivationVariousWestern BlotPhosphorylation of Akt, mTOR haematologica.orgmdpi.com

Biochemical Assays for Downstream Effectors and Metabolites of this compound Processing

When this compound is introduced into a biological system, it can be processed by peptidases, leading to the formation of smaller peptides and individual amino acids. sci-hub.se Identifying and quantifying these downstream effectors and metabolites is crucial for understanding the peptide's metabolic fate and biological activity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique frequently used for this purpose. ahajournals.org By separating the components of a complex mixture, HPLC allows for the identification and quantification of the parent peptide and its breakdown products. For instance, the hydrolysis of angiotensin I by ACE results in the formation of angiotensin II and the dipeptide His-Leu, both of which can be separated and measured by HPLC. sci-hub.se Similarly, the metabolism of this compound can be tracked over time in cell culture media or cell lysates.

Mass spectrometry, often coupled with HPLC (LC-MS), provides an even higher level of specificity and sensitivity for identifying metabolites. ethz.ch This technique can determine the precise mass-to-charge ratio of molecules, allowing for unambiguous identification of the peptide and its metabolic fragments.

Microscopy-Based Studies for Subcellular Localization of this compound or its Interactions

Understanding where a molecule resides within a cell is key to understanding its function. Microscopy techniques, particularly those involving fluorescent labeling, are invaluable for determining the subcellular localization of peptides like this compound or visualizing their interactions with cellular components. ethz.ch

To visualize this compound directly, it would need to be labeled with a fluorescent tag. However, this can potentially alter its biological activity. An alternative approach is to use immunocytochemistry. This involves generating an antibody that specifically recognizes this compound. The antibody can then be labeled with a fluorescent dye or an enzyme that produces a colored product, allowing for the visualization of the peptide's location within fixed cells. nih.gov

Confocal microscopy is a powerful tool for obtaining high-resolution images of fluorescently labeled samples, enabling the precise localization of molecules to specific organelles like the Golgi apparatus or the endoplasmic reticulum. puigdomenech.euoup.comresearchgate.net Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be used to study the interaction between a fluorescently labeled this compound and a potential binding partner that is also fluorescently labeled.

Future Directions and Emerging Research Avenues for H Pro His Leu Oh

Exploration of Novel Enzymatic Targets and Interaction Partners for H-Pro-His-Leu-OH

The most well-documented interaction involving the His-Leu dipeptide at the C-terminus of this compound is with Angiotensin-Converting Enzyme (ACE). ACE cleaves the His-Leu dipeptide from Angiotensin I to produce the potent vasoconstrictor, Angiotensin II. nih.gov The influence of the N-terminal proline in this compound on the kinetics and specificity of this interaction is a key area for future investigation. It is plausible that the proline residue modulates the affinity of the peptide for the ACE active site, a hypothesis that warrants detailed enzymatic assays.

Beyond its established role in the Renin-Angiotensin System (RAS), future research should aim to identify novel enzymatic targets and binding partners for the intact this compound tripeptide. One potential candidate is Prolyl Oligopeptidase (POP), a serine protease known to cleave peptide bonds at the carboxyl side of proline residues, including Pro-Leu bonds. tandfonline.com Investigating whether this compound can act as a substrate or inhibitor for POP could unveil new regulatory pathways.

Furthermore, systematic screening of this compound against panels of proteases, peptidases, and cell surface receptors could uncover previously unknown biological activities. Peptides containing histidine and proline have been implicated in a variety of biological processes, including immune modulation and neurotransmission, suggesting a broad field for discovery. ontosight.aiontosight.ai Techniques such as affinity chromatography using immobilized this compound could be employed to isolate and identify new interacting proteins from cell lysates or biological fluids.

Design and Synthesis of this compound Derivatives for Enhanced Academic Inquiry

To probe the structure-activity relationships and enhance the research utility of this compound, the design and synthesis of targeted derivatives are essential. Standard solid-phase peptide synthesis (SPPS) and solution-phase methods provide a robust framework for creating a library of analogs. tandfonline.comthieme-connect.de

Future synthetic strategies could focus on several key modifications:

N-terminal and C-terminal modifications: The addition of protecting groups such as Boc (tert-butyloxycarbonyl) or the amidation of the C-terminus can alter the peptide's stability against exopeptidases and modify its pharmacokinetic properties. tandfonline.com

Amino acid substitutions: Replacing each amino acid with its D-enantiomer (e.g., D-Pro, D-His, D-Leu) can confer resistance to proteolytic degradation. biosynth.com Alanine scanning, where each residue is systematically replaced by alanine, can help to identify the contribution of each side chain to the peptide's biological activity.

Backbone modifications: The introduction of pseudopeptide bonds, such as reduced amide bonds (Ψ[CH₂NH]), can create non-hydrolyzable mimics of the natural peptide bond, leading to derivatives with enhanced plasma stability. frontiersin.org

Fluorescent and affinity tags: The synthesis of derivatives incorporating fluorescent labels (e.g., benzofurazan (B1196253) derivatives) or affinity tags (e.g., biotin) would facilitate studies on cellular uptake, localization, and interaction dynamics. researchgate.net

These synthetic derivatives would serve as invaluable tools for academic inquiry, allowing researchers to dissect the molecular determinants of this compound's interactions and to develop more stable and potent research probes.

Derivative TypePurposeExample Modification
Stabilized AnalogsIncrease resistance to enzymatic degradationD-amino acid substitution, pseudopeptide bonds
Probing ToolsElucidate structure-activity relationshipsAlanine scanning, positional substitutions
Labeled DerivativesEnable visualization and affinity studiesFluorescent tags (e.g., Benzofurazan), Biotin
Prodrug FormsEnhance bioavailability or targetingN- or C-terminal capping with cleavable moieties

Integration of this compound Research into Systems Biology and Multi-Omics Platforms

Systems biology, which seeks to understand biological systems from a holistic perspective, offers a powerful framework for contextualizing the function of this compound. nih.govoup.com Should this tripeptide or its derivatives demonstrate significant biological activity, a multi-omics approach will be crucial for elucidating its mechanism of action on a global scale.

Future research should integrate this compound studies with the following platforms:

Proteomics: Mass spectrometry-based proteomics can be used to analyze changes in the entire proteome of cells or tissues upon treatment with this compound. boku.ac.atnih.gov This could reveal downstream signaling pathways and identify proteins whose expression or post-translational modification state is altered by the peptide.

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can determine how this compound influences cellular metabolism. This is particularly relevant given its connection to the RAS, which has profound metabolic effects.

Transcriptomics: Analyzing changes in gene expression at the mRNA level can provide insights into the nuclear signaling events triggered by the peptide's interaction with cellular targets.

Integrating these large datasets using bioinformatics tools can help construct interaction networks and models that predict the systemic effects of this compound, moving beyond the study of a single peptide-protein interaction to a comprehensive understanding of its role in complex biological networks. nih.govboku.ac.at

Development of Advanced Methodologies for Spatiotemporal Analysis of this compound Interactions

Understanding not only if but also where and when this compound interacts with its biological targets is critical. The development and application of advanced analytical methods will be key to resolving these spatiotemporal dynamics within a cellular environment. frontiersin.org

Emerging avenues for this analysis include:

Super-Resolution Microscopy: Techniques like peptide-PAINT (Points Accumulation for Imaging in Nanoscale Topography) could be adapted for this compound. acs.org This would involve using a fluorescently labeled, low-affinity binding partner or a labeled derivative of the peptide itself to visualize its interactions with specific cellular structures at nanoscale resolution.

Mass Spectrometry-based Proteomics: Affinity purification-mass spectrometry (AP-MS) can identify protein-protein interaction networks. frontiersin.org This approach could be used with tagged this compound derivatives to pull down and identify its direct and indirect binding partners under different cellular conditions or time points.

Molecular Dynamics (MD) Simulations: Large-scale computational simulations can model the binding process of this compound with its targets, providing a spatiotemporal analysis of the molecular recognition features that govern stable interactions. oup.com

In Vitro Kinetic Assays: Advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) coupled with mass spectrometry, can be used for the rapid separation and quantification of this compound and its metabolites, enabling precise kinetic studies of its enzymatic processing. hpst.cz

By employing these cutting-edge methodologies, researchers can move from static snapshots to dynamic visualizations of this compound's journey and interactions within the complex and compartmentalized environment of the cell.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Pro-His-Leu-OH via solid-phase peptide synthesis (SPPS), and how can coupling efficiency be optimized?

  • Methodological Answer : Synthesis typically employs Fmoc chemistry with Wang resin. Key parameters include:

  • Resin Swelling : Pre-swelling in DMF for 30 minutes improves accessibility .
  • Coupling Agents : HBTU/HOBt or COMU® (1:1 molar ratio with amino acids) enhances coupling efficiency .
  • Monitoring : Kaiser or chloranil tests verify completion. Incomplete coupling requires repeat cycles with fresh reagents .
    • Troubleshooting : Low yields may result from steric hindrance at the His residue; using DIC/OxymaPure or elevated temperatures (40°C) mitigates this .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 column, gradient elution (0.1% TFA in H₂O/ACN) to assess purity (>95% target) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected: 385.4 g/mol) .
  • NMR : ¹H/¹³C NMR verifies backbone connectivity and absence of epimerization (e.g., δ 8.2 ppm for amide protons) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the metal-binding properties of this compound, particularly with Zn²⁺ or Cu²⁺?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
  • Circular Dichroism (CD) : Detects conformational changes upon metal coordination (e.g., shifts at 210–220 nm for β-turn structures) .
  • EPR Spectroscopy : Identifies Cu²⁺ coordination geometry (e.g., axial vs. rhombic signals) .
    • Data Interpretation : Compare binding constants with computational models (DFT or MD simulations) to validate hypotheses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro vs. in vivo models?

  • Analytical Framework :

  • Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like:
  • Dosage : Discrepancies may arise from non-linear pharmacokinetics .
  • Model Systems : Cell-line specificity (e.g., HEK293 vs. primary neurons) impacts bioavailability .
  • Experimental Replication : Standardize protocols (e.g., serum-free conditions) to isolate peptide effects .

Q. What strategies ensure reproducibility in studies exploring this compound’s role in enzymatic inhibition (e.g., ACE or MMPs)?

  • Best Practices :

  • Enzyme Assay Controls : Include positive (e.g., Captopril for ACE) and negative controls (heat-inactivated enzyme) .
  • Statistical Power : Use ≥3 biological replicates and ANOVA for inter-group comparisons .
  • Data Transparency : Publish raw kinetic data (Vmax, Km) and inhibitor IC50 values in open-access repositories .

Data Analysis & Reporting

Q. How should researchers handle outliers in stability studies of this compound under physiological pH (e.g., pH 7.4 vs. 2.0)?

  • Guidelines :

  • Grubbs’ Test : Statistically identify outliers (α=0.05 threshold) .
  • Root-Cause Analysis : Investigate degradation pathways (e.g., hydrolysis at Leu-Pro bond via LC-MS/MS) .
  • Reporting : Clearly document outlier exclusion criteria in supplementary materials .

Q. What are the ethical considerations when using this compound in animal studies targeting neurodegenerative pathways?

  • Compliance Checklist :

  • IACUC Approval : Adhere to ARRIVE 2.0 guidelines for experimental design transparency .
  • Dose Optimization : Conduct pilot studies to minimize animal numbers (3R principles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Pro-his-leu-OH
Reactant of Route 2
Reactant of Route 2
H-Pro-his-leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.